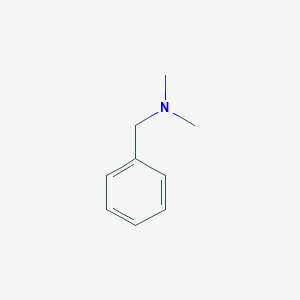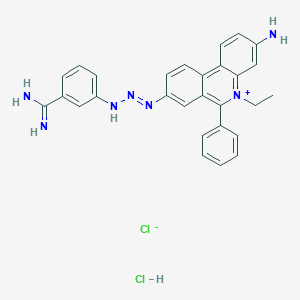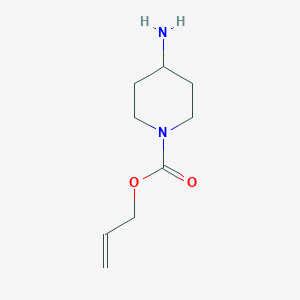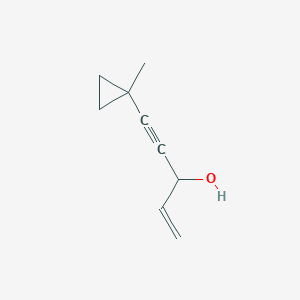
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is a chemical compound that belongs to the group of alkynes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression.
In addition to its anticancer properties, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol has also been investigated for its potential use in organic synthesis. It can be used as a building block in the synthesis of complex organic molecules, making it a valuable tool for synthetic chemists.
Mecanismo De Acción
The mechanism of action of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDACs, 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol causes an accumulation of acetyl groups on histones, leading to changes in gene expression. This alteration in gene expression can lead to the inhibition of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that it can inhibit tumor growth in animal models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer progression and developing new cancer treatments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in more detail, including its effects on epigenetic regulation and gene expression. Finally, further studies are needed to determine the safety and efficacy of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol in clinical trials, with the ultimate goal of developing new cancer treatments based on this compound.
Métodos De Síntesis
The synthesis of 5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol involves a multi-step process that starts with the reaction of 1-methylcyclopropene with propargyl bromide. The resulting product is then treated with potassium tert-butoxide, followed by a hydrolysis step to yield the final product. This synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Propiedades
Número CAS |
123926-55-6 |
|---|---|
Nombre del producto |
5-(1-Methylcyclopropyl)pent-1-en-4-yn-3-ol |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
5-(1-methylcyclopropyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C9H12O/c1-3-8(10)4-5-9(2)6-7-9/h3,8,10H,1,6-7H2,2H3 |
Clave InChI |
UVMSQOZKBGQDDJ-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C#CC(C=C)O |
SMILES canónico |
CC1(CC1)C#CC(C=C)O |
Sinónimos |
1-Penten-4-yn-3-ol, 5-(1-methylcyclopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



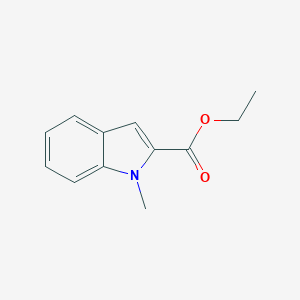
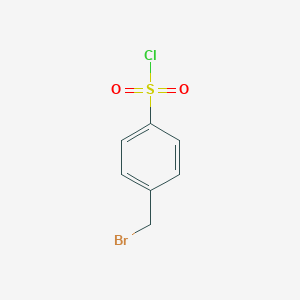
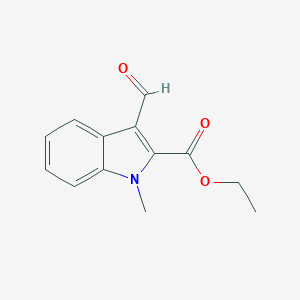
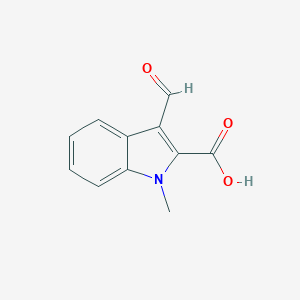
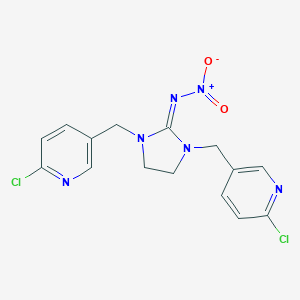
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
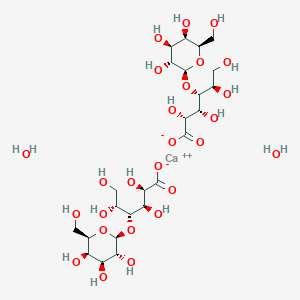
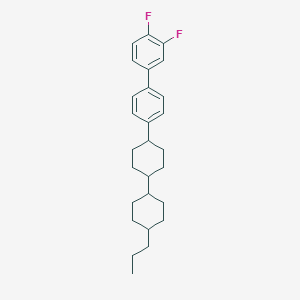
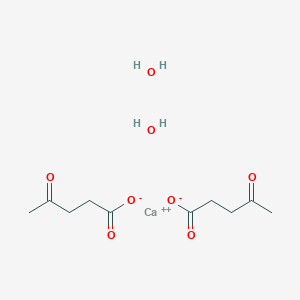
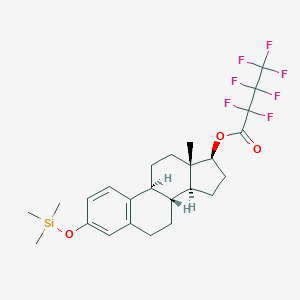
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
